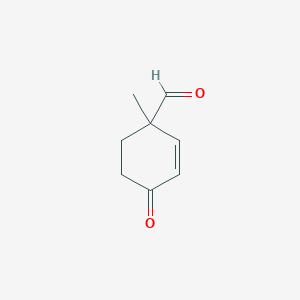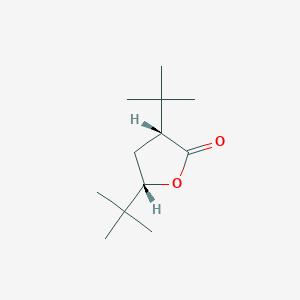
(3R,5S)-3,5-Di-tert-butyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-3,5-Di-tert-butyloxolan-2-one is a chiral compound with significant applications in various fields of chemistry and industry. Its unique structure, featuring two tert-butyl groups attached to an oxolane ring, makes it an interesting subject for research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-Di-tert-butyloxolan-2-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a biocatalyst. For example, the reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in the presence of a ketoreductase enzyme and coenzyme NADP+ can yield this compound .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and efficiency. The use of immobilized enzymes and cofactor regeneration systems can significantly reduce production costs and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S)-3,5-Di-tert-butyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
(3R,5S)-3,5-Di-tert-butyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of (3R,5S)-3,5-Di-tert-butyloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. For example, its interaction with carbonyl reductases can lead to the formation of specific chiral alcohols, which are important intermediates in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is a key intermediate in the synthesis of lipid-lowering drugs like rosuvastatin.
tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate: Another related compound used in the synthesis of chiral intermediates.
Uniqueness
(3R,5S)-3,5-Di-tert-butyloxolan-2-one stands out due to its specific stereochemistry and the presence of two tert-butyl groups, which impart unique chemical and physical properties. These features make it particularly valuable in asymmetric synthesis and chiral recognition studies .
Eigenschaften
CAS-Nummer |
55091-69-5 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
(3R,5S)-3,5-ditert-butyloxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)8-7-9(12(4,5)6)14-10(8)13/h8-9H,7H2,1-6H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
PQYJERJPVVNKGJ-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1C[C@H](OC1=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1CC(OC1=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
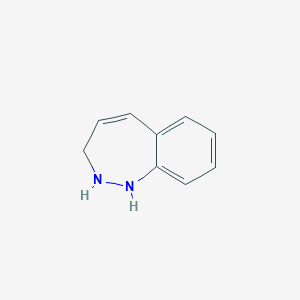
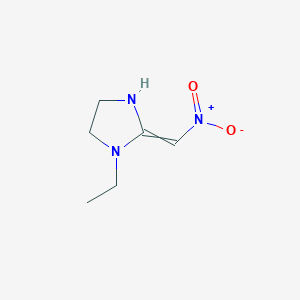

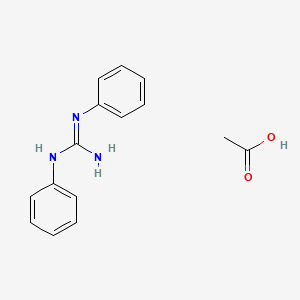
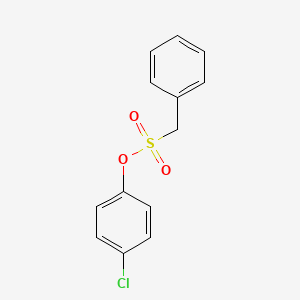
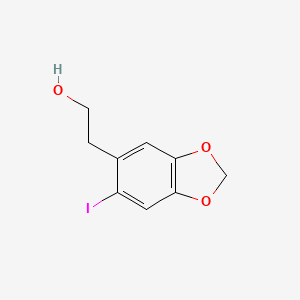
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
